N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylamino)benzamide
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Overview
Description
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylamino)benzamide is a useful research compound. Its molecular formula is C17H15ClN4O2 and its molecular weight is 342.78. The purity is usually 95%.
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Scientific Research Applications
Anticancer Potential
N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(dimethylamino)benzamide has shown promising results in cancer research. A study found that derivatives of this compound exhibited significant anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. The compounds were found to be more effective than the reference drug etoposide in some cases, indicating their potential as effective anticancer agents (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Antimycobacterial Activity
This compound has also been explored for its antimycobacterial properties. One study synthesized and screened a series of derivatives for their activity against Mycobacterium tuberculosis. The research highlighted a specific derivative, which emerged as a leading molecule with promising antimycobacterial activity, demonstrating the compound's potential in developing new antitubercular drugs (Nayak, Ramprasad, Dalimba, Yogeeswari, & Sriram, 2016).
Antibacterial and Antioxidant Activities
Further research into the derivatives of this compound revealed notable antibacterial and antioxidant activities. Studies on specific derivatives have shown good antibacterial activity against Staphylococcus aureus and potent antioxidant activity, suggesting their possible use in treating bacterial infections and oxidative stress-related disorders (Karanth, Narayana, Sarojini, Kumar, & Byrappa, 2019).
Polyamide and Poly(amide-imide) Applications
The presence of the 1,3,4-oxadiazole ring in certain polymers, such as polyamides and poly(amide-imide)s, has been studied. These polymers, containing the oxadiazole ring, exhibited high thermal stability and fluorescence in the blue region, indicating potential applications in materials science, especially in the development of high-performance polymers with unique optical properties (Hamciuc, Hamciuc, Homocianu, Nicolescu, & Carja, 2015).
Antimicrobial Evaluation
A study focused on the synthesis of 4-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)methoxy)-N-(benzylidene) derivatives of this compound, which were screened for their in vitro antibacterial and antifungal activities. Several synthesized compounds showed significant potency against various microorganisms, indicating their potential as antimicrobial agents (Kapadiya, Dubal, Bhola, & Dholaria, 2020).
Mechanism of Action
Target of Action
It is known that the compound has been tested against three mycobacterium tuberculosis cell lines , suggesting that its targets may be proteins or enzymes essential for the growth and survival of these bacteria.
Mode of Action
The exact mode of action of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylamino)benzamide is currently under investigation . The activities of similar compounds can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This suggests that the compound may interact with its targets through electronic interactions, potentially disrupting their normal function.
Result of Action
The result of the action of This compound is the inhibition of Mycobacterium tuberculosis cell growth . This suggests that the compound may have potential as a novel antitubercular agent.
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2/c1-22(2)14-9-5-11(6-10-14)15(23)19-17-21-20-16(24-17)12-3-7-13(18)8-4-12/h3-10H,1-2H3,(H,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJSKOZCACIANW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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